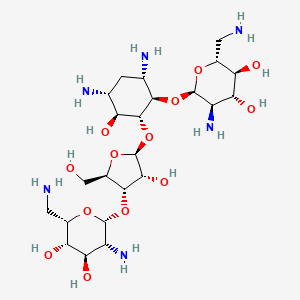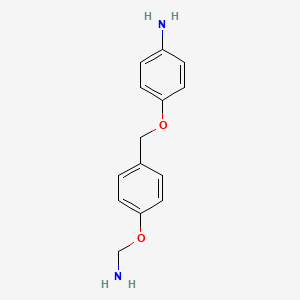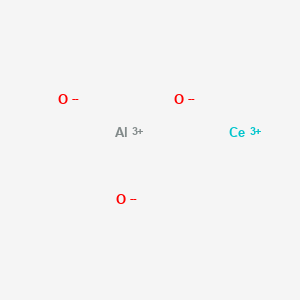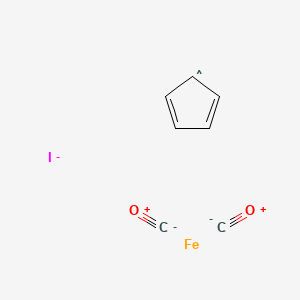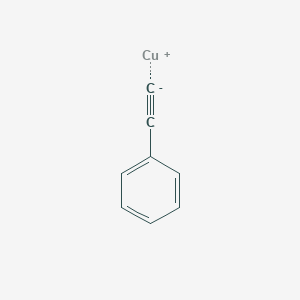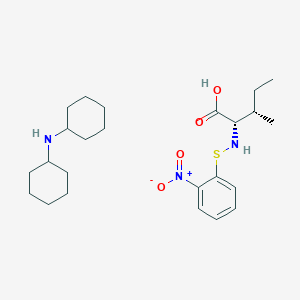
Somatropin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatropin, also known as recombinant human growth hormone, is a peptide hormone that is synthesized and secreted by the somatotropic cells of the anterior pituitary gland. It plays a crucial role in growth regulation during childhood and various metabolic functions in adults. This compound is used as a prescription drug to treat growth disorders in children and growth hormone deficiency in adults .
Mechanism of Action
Target of Action
Somatropin, also known as human growth hormone (HGH), is a peptide hormone synthesized and secreted by the somatotropic cells of the anterior pituitary gland . Its primary targets are various tissues and organs in the body, including bones, muscles, and the liver .
Mode of Action
this compound acts by mimicking the effects of endogenous growth hormone . It stimulates linear bone growth, increases bone mass, and regulates muscle and fat mass . It also plays a role in regulating blood glucose and lipid levels . The effects of this compound are mediated both directly and indirectly through insulin-like growth factor-1 (IGF-1), which is upregulated by growth hormone .
Biochemical Pathways
this compound influences several biochemical pathways. It plays a key role in protein, lipid, and carbohydrate metabolism . It also stimulates erythropoietin, which increases red blood cell mass . Furthermore, it enhances the transmucosal transport of water, electrolytes, and nutrients across the gut .
Pharmacokinetics
this compound is metabolized in the liver and kidneys, and a small amount (0.1%) is excreted unchanged in the urine . The elimination half-life of this compound varies depending on the formulation, ranging from approximately 2 to 10 hours .
Result of Action
The administration of this compound results in increased growth, body weight, and improved absorption of nutrients and fluids from the intestines . It also leads to increased muscle strength, improved body composition, and enhanced quality of life .
Biochemical Analysis
Biochemical Properties
Somatropin interacts with various enzymes, proteins, and other biomolecules. It stimulates the production of insulin-like growth factor 1 (IGF-1) and increases the concentration of glucose and free fatty acids . It is a type of mitogen, specific only to the receptors on certain types of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating growth, cell reproduction, and cell regeneration in humans and other animals . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to receptors on target cells, where it activates the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been used in biochemical assays to study its stability and activity under various experimental conditions . Long-term administration of this compound improves body composition, muscle strength, quality of life, bone mass and density, and lipoprotein pattern .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It exhibits regulatory effects on metabolism and controls how absorbed nutrients are partitioned for growth and lactation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a pivotal role in metabolism not only during nutrient adequacy but also during periods where nutrients are severely deficient or poorly utilized .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Transmucosal transport of water, electrolytes, and nutrients is enhanced by growth hormone administration .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Somatropin is produced using recombinant DNA technology. The process involves the insertion of the human growth hormone gene into a strain of Escherichia coli, which then expresses the hormone. The production process includes several steps: propagation, fermentation, harvesting, and purification. The recombinant hormone is secreted as a fusion protein containing a signal peptide, which is later removed to yield the active hormone .
Chemical Reactions Analysis
Somatropin undergoes various chemical reactions, including deamidation, oxidation, and amino-terminal degradation. These reactions can lead to the formation of degradation products such as deamidated and oxidized forms of the hormone. Common reagents used in these reactions include trifluoroacetic acid and acetonitrile. The major products formed from these reactions are deamidated this compound and oxidized variants .
Scientific Research Applications
Somatropin has a wide range of scientific research applications. In medicine, it is used to treat growth hormone deficiencies, Turner syndrome, chronic renal insufficiency, Prader-Willi syndrome, and other conditions. In biology, it is used to study growth regulation, metabolism, and cell proliferation. In industry, this compound is used to increase milk production in dairy cows through the use of bovine somatotropin .
Comparison with Similar Compounds
Somatropin is often compared with other growth hormones such as somatrem and somatrogon. Somatrem is an earlier form of recombinant human growth hormone that contains an additional methionine residue. Somatrogon is a long-acting growth hormone that has been found to yield similar efficacy and safety profiles to daily growth hormone treatments. This compound is unique in its identical primary protein structure to endogenous human growth hormone .
Properties
CAS No. |
12629-01-5 |
|---|---|
Molecular Formula |
C990H1529N263O299S7 |
Molecular Weight |
22124.12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


